N-[4-(butan-2-yl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(butan-2-yl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanylacetamide moiety at position 2. The acetamide chain is further substituted with a 4-(butan-2-yl)phenyl group (Fig. 1).
Key structural features influencing its bioactivity include:
- 4-Methoxyphenyl group: Introduces electron-donating properties, balancing solubility and membrane permeability.
- Sulfanyl bridge: Contributes to redox activity and metal chelation capabilities.
- Butan-2-ylphenyl substituent: A branched alkyl chain that may optimize pharmacokinetic properties by modulating steric interactions.
Properties
Molecular Formula |
C27H27ClN4O2S |
|---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27ClN4O2S/c1-4-18(2)19-5-11-22(12-6-19)29-25(33)17-35-27-31-30-26(20-7-15-24(34-3)16-8-20)32(27)23-13-9-21(28)10-14-23/h5-16,18H,4,17H2,1-3H3,(H,29,33) |
InChI Key |
YWBWHLFVTPQRRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the phenyl and butan-2-yl groups through substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Antimicrobial Activity
Triazole derivatives with electron-withdrawing groups (e.g., Cl, Br) at the aryl positions exhibit enhanced antimicrobial potency. For instance:
- Target Compound : Moderate activity against S. aureus (MIC = 12.5 µg/mL) due to 4-chlorophenyl’s membrane-disruptive effects .
- KA3 Derivative (from ): Substituted with 3-nitrophenyl, shows superior activity (MIC = 6.25 µg/mL) against E. coli via nitro group’s electrophilic interactions .
- N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide : Dual sulfanyl groups increase thiol-mediated toxicity, achieving MIC = 3.1 µg/mL against B. subtilis .
Anti-Inflammatory and Antioxidant Activity
- Target Compound : Exhibits 68% inhibition in protein denaturation assays (compared to 82% for diclofenac) due to methoxy group’s radical scavenging .
- KA14 Derivative (): With 4-fluorophenyl, shows 75% H2O2 scavenging, attributed to fluorine’s electronegativity enhancing radical quenching .
Physicochemical and Pharmacokinetic Profiles
Table 2: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | log P | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 534.04 | 5.2 | 2 | 6 |
| 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide | 402.46 | 3.8 | 1 | 5 |
| N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 487.99 | 4.9 | 2 | 7 |
- Pyridine-containing analogues (e.g., 477318-70-0): Lower log P (3.8–4.1) due to polar heterocycles, improving aqueous solubility but reducing blood-brain barrier penetration .
Key Research Findings and Implications
Substituent Optimization : Chlorine and methoxy groups synergistically enhance antimicrobial and antioxidant activities, while bulky alkyl chains (e.g., butan-2-yl) improve metabolic stability .
SAR Trends: Electron-withdrawing groups at triazole-4 (e.g., Cl, NO2) correlate with increased Gram-positive activity. Electron-donating groups at triazole-5 (e.g., OCH3, NH2) enhance solubility and reduce cytotoxicity .
Crystallographic Insights : SHELXL-refined structures reveal planar triazole cores facilitating π-stacking with biological targets, validated in analogues like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide .
Biological Activity
N-[4-(butan-2-yl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C20H24ClN3O2S
- Molecular Weight : 409.93 g/mol
- LogP (Octanol-water partition coefficient) : 6.6
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
- Rotatable Bonds : 7
These properties indicate the compound's potential for significant lipophilicity, which may influence its bioavailability and pharmacokinetic profile.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, a related compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis with specific IC50 values indicating their effectiveness as antibacterial agents .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Compounds in this class have shown strong inhibitory effects on AChE, which is crucial for treating Alzheimer's disease and other cognitive disorders.
- Urease Inhibition : The compound demonstrated significant urease inhibitory activity. Urease inhibitors are important in treating infections caused by Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. In one study, several derivatives exhibited IC50 values ranging from 1.13 µM to 6.28 µM against urease, significantly lower than the standard thiourea (IC50 = 21.25 µM) .
Case Studies
-
Study on Antibacterial Efficacy :
- A study focused on synthesizing derivatives of triazole compounds revealed that specific structural modifications enhanced antibacterial efficacy against various strains.
- Results indicated that compounds with chlorophenyl and methoxy groups exhibited superior activity compared to others.
-
Enzyme Inhibition Profile :
- Research highlighted the dual role of these compounds as both antibacterial agents and enzyme inhibitors.
- The study reported that the presence of the sulfanyl group significantly increased the inhibitory potency against urease compared to non-sulfanyl counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
